![molecular formula C11H16N6O2S B6617742 N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-[1-(methylamino)ethyl]benzene-1-sulfonamide CAS No. 1522347-21-2](/img/structure/B6617742.png)
N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-[1-(methylamino)ethyl]benzene-1-sulfonamide
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Overview
Description
N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-[1-(methylamino)ethyl]benzene-1-sulfonamide is a complex organic compound characterized by its tetrazole ring and sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the reaction of a suitable precursor with hydrazine and an appropriate acid catalyst under controlled conditions. The sulfonamide group is then introduced through a subsequent reaction with a sulfonating agent.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves the use of reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored and optimized to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are common, using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential use as a pharmaceutical agent, particularly in the development of new drugs targeting various diseases.
Material Science: Its unique properties make it suitable for use in advanced materials, such as polymers and coatings.
Biology: It is used in biological studies to understand cellular processes and interactions.
Industry: The compound is utilized in various industrial applications, including as a catalyst or intermediate in chemical synthesis.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other tetrazole derivatives, sulfonamides, and benzene derivatives.
Uniqueness: The presence of both the tetrazole ring and the sulfonamide group, along with the specific substitution pattern, distinguishes this compound from others in its class.
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Properties
IUPAC Name |
4-[1-(methylamino)ethyl]-N-(2-methyltetrazol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2S/c1-8(12-2)9-4-6-10(7-5-9)20(18,19)15-11-13-16-17(3)14-11/h4-8,12H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIYCEMKTXBHMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)NC2=NN(N=N2)C)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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